2-{[(4-NITROPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE
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Overview
Description
2-{[(4-NITROPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE is a heterocyclic compound that belongs to the class of imidazo[4,5-b]pyridines These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-NITROPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE typically involves the cyclization of 2,3-diaminopyridine with appropriate reagents. One common method includes the reaction of 2,3-diaminopyridine with carbon disulfide in boiling ethanol to introduce the sulfur atom at position 2 . The nitrophenyl group can be introduced through nucleophilic substitution reactions involving 4-nitrobenzyl halides.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, starting from commercially available precursors such as 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The process typically includes nucleophilic substitution, reduction of the nitro group, and subsequent cyclization to form the imidazo[4,5-b]pyridine core.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-NITROPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Raney nickel are employed for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(4-NITROPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-{[(4-NITROPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The imidazo[4,5-b]pyridine core can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the position of the nitrogen atoms.
Imidazo[4,5-c]pyridines: Another class of imidazopyridines with different substitution patterns.
Uniqueness
2-{[(4-NITROPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE is unique due to the presence of both the nitrophenyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other imidazopyridine derivatives, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-[(4-nitrophenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c18-17(19)10-5-3-9(4-6-10)8-20-13-15-11-2-1-7-14-12(11)16-13/h1-7H,8H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDBYWFZVIDSNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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